molecular formula C11H17N3O2 B2713438 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione CAS No. 694468-75-2

6-(cycloheptylamino)-1H-pyrimidine-2,4-dione

Cat. No.: B2713438
CAS No.: 694468-75-2
M. Wt: 223.276
InChI Key: MLHAILAUTHONAR-UHFFFAOYSA-N
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Description

6-(Cycloheptylamino)-1H-pyrimidine-2,4-dione is a uracil derivative characterized by a cycloheptylamino substituent at the 6-position of the pyrimidine-2,4-dione core. The cycloheptyl group introduces steric bulk and lipophilicity, which may influence solubility, binding affinity, and metabolic stability compared to smaller substituents.

Properties

IUPAC Name

6-(cycloheptylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c15-10-7-9(13-11(16)14-10)12-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHAILAUTHONAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a cycloheptylamine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with cycloheptylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Types of Reactions:

    Oxidation: 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as alkoxides, thiolates, or amines.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-(cycloheptylamino)-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine-2,4-dione derivatives are highly dependent on substituents at the 6-position. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Reference ID
6-Anilino-1H-pyrimidine-2,4-dione 4-Iodoanilino (C9) ~317.1 DNA polymerase III inhibition (docking score: 35.81)
3-Phenyl-6-propyl-1H-pyrimidine-2,4-dione 3-Phenyl, 6-propyl (C10) ~232.3 Higher docking affinity (X-Score: -7.57 kcal/mol)
6-(Cyclohexylamino)-1H-pyrimidine-2,4-dione Cyclohexylamino ~237.3 Enhanced lipophilicity; used in antiviral studies
6-(Methylamino)-1H-pyrimidine-2,4-dione Methylamino ~141.1 Simplified structure; lower steric hindrance
6-(Benzylamino)-1H-pyrimidine-2,4-dione Benzylamino ~217.2 Moderate enzyme inhibition; π-π stacking potential
Key Observations:
  • Substituent Size and Binding: Larger substituents like the cycloheptyl group may hinder binding in enzyme active sites compared to smaller groups (e.g., methylamino) but improve interactions with hydrophobic pockets .
  • Hydrogen Bonding: Analogs with hydrogen-bond donors (e.g., anilino derivatives) show stronger interactions with residues like Arg 403 in DNA polymerase III, critical for inhibitory activity .

Biological Activity

6-(Cycloheptylamino)-1H-pyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione

The compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has shown activity against eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in the regulation of protein synthesis and is implicated in various cancers.

Inhibitory Effects on eEF-2K

Research indicates that 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione inhibits eEF-2K with an IC50 value of approximately 420 nM. This inhibition leads to a reduction in eEF-2K activity in cancer cell lines such as MDA-MB-231, suggesting its potential as an anti-cancer agent by disrupting protein synthesis pathways .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound has been linked to its structural features. Modifications to the pyrimidine core and the cycloheptyl group have been explored to enhance potency and selectivity. For instance, derivatives with specific substitutions at the 6-position have demonstrated improved inhibitory activity against eEF-2K .

Study on Cancer Cell Lines

In a study assessing the impact of 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione on breast cancer cells, significant reductions in cell viability were observed. The compound was tested alongside other pyrimidine derivatives, with results indicating that modifications could lead to enhanced cytotoxicity against MDA-MB-231 cells .

CompoundIC50 (nM)Cell Line
6420MDA-MB-231
9930MDA-MB-231

In Vitro Assays

In vitro assays using recombinant human eEF-2K revealed that 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione effectively inhibited kinase activity. The assays measured the incorporation of radiolabeled ATP into peptide substrates, confirming the compound's role as a potent kinase inhibitor .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione exhibits favorable absorption and distribution characteristics. However, further studies are required to fully elucidate its metabolic pathways and potential toxicity profiles.

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